Cas no 1502184-75-9 (2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)

2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid
- 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid
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- インチ: 1S/C13H17NO3/c1-13(2,12(16)17)11(15)14(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17)
- InChIKey: ADKLTTYQRVQVLC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(C)(C)C(N(C)CC1=CC=CC=C1)=O
2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716012-0.5g |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 0.5g |
$656.0 | 2023-11-13 | |
Enamine | EN300-1716012-2.5g |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 2.5g |
$1650.0 | 2023-11-13 | |
Enamine | EN300-1716012-1.0g |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 1g |
$842.0 | 2023-05-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018655-1g |
2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 1g |
¥6082.0 | 2023-04-01 | |
1PlusChem | 1P01DVVU-100mg |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 100mg |
$412.00 | 2024-06-20 | |
1PlusChem | 1P01DVVU-250mg |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 250mg |
$579.00 | 2024-06-20 | |
1PlusChem | 1P01DVVU-500mg |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 500mg |
$873.00 | 2024-06-20 | |
1PlusChem | 1P01DVVU-2.5g |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 2.5g |
$2102.00 | 2024-06-20 | |
A2B Chem LLC | AX26666-5g |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 5g |
$2607.00 | 2024-04-20 | |
A2B Chem LLC | AX26666-100mg |
2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |
1502184-75-9 | 95% | 100mg |
$344.00 | 2024-04-20 |
2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acidに関する追加情報
Introduction to 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9)
2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1502184-75-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a benzyl-substituted carbamoyl group attached to a 2,2-dimethylacetic acid backbone, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) consists of a benzyl group linked to a carbamoyl moiety, which further connects to a tert-butyl-substituted acetic acid unit. This arrangement imparts distinct steric and electronic characteristics, making it an intriguing candidate for further functionalization and derivatization. The presence of both electron-donating and withdrawing groups in its structure allows for diverse interactions with biological targets, which is a critical factor in drug design.
In recent years, the pharmaceutical industry has seen a surge in the exploration of carbamoylated derivatives due to their broad spectrum of biological activities. 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) has been studied for its potential role as a precursor in synthesizing molecules with anti-inflammatory, antimicrobial, and anticancer properties. The benzyl and carbamoyl groups are particularly well-suited for further chemical modifications, enabling the creation of libraries of compounds that can be screened for efficacy against various diseases.
One of the most compelling aspects of 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) is its versatility in synthetic chemistry. Researchers have leveraged its structural features to develop novel synthetic pathways that facilitate the construction of complex molecules with high precision. For instance, the tert-butyl group provides stability during reactions while allowing for selective deprotection steps, making it an ideal scaffold for multi-step syntheses.
The compound has also been explored in the context of enzyme inhibition studies. The carbamoyl moiety can interact with active sites of enzymes through hydrogen bonding and other non-covalent interactions, which is crucial for designing potent inhibitors. Preliminary studies have shown that derivatives of 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) exhibit inhibitory activity against certain proteases and kinases, suggesting their potential use in treating metabolic disorders and cancers.
Advances in computational chemistry have further enhanced the utility of 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) by enabling virtual screening and molecular docking studies. These computational approaches have helped identify promising derivatives with optimized pharmacokinetic profiles and reduced toxicity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring new therapeutic agents to market more efficiently.
The synthesis of 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) involves multi-step organic transformations that highlight the compound's synthetic value. Key steps include the formation of the carbamoyl group via condensation reactions followed by functionalization at the acetic acid moiety. Recent improvements in catalytic systems have allowed for more efficient and sustainable synthetic routes, reducing waste and improving yields.
In conclusion, 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid (CAS No. 1502184-75-9) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and functional diversity. Its potential applications in drug development, coupled with its synthetic accessibility, make it a cornerstone compound for researchers seeking to innovate in medicinal chemistry. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly vital role in addressing unmet medical needs.
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